molecular formula C19H20ClN3O2 B2554990 N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1009675-07-3

N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2554990
CAS No.: 1009675-07-3
M. Wt: 357.84
InChI Key: GSYRPUABTPSNCU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, such as acetochlor and metolachlor, undergo complex metabolic activation pathways in liver microsomes of humans and rats, potentially leading to carcinogenic compounds. This research helps understand the metabolic pathways and potential risks associated with these compounds, which could provide a foundation for studying related chloroacetamide derivatives (Coleman et al., 2000).

Synthesis and Antimicrobial Activity of Quinoxaline Derivatives

A study on the synthesis of quinoxaline derivatives with potential antibacterial and antifungal properties, including compounds structurally related to the one you're interested in, shows promising applications in developing new antimicrobial agents (Kumar et al., 2013).

Radiosynthesis of Chloroacetanilide Herbicide

Research on the radiosynthesis of chloroacetanilide herbicides, such as acetochlor, provides valuable insights into the study of their metabolism, mode of action, and environmental fate. This could be relevant for investigating the environmental and health impacts of related chloroacetamide compounds (Latli & Casida, 1995).

Structural Aspects of Quinoline Based Amides

A study on the structural aspects of quinoline-based amides, which share a common heterocyclic motif with the compound of interest, highlights the importance of structural analysis in understanding the properties and potential applications of such compounds (Karmakar et al., 2007).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-10-7-15-16(8-11(10)2)23-19(25)17(21-15)9-18(24)22-14-6-4-5-13(20)12(14)3/h4-8,17,21H,9H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYRPUABTPSNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.